4-Cyano-4'-hydroxybiphenyl

概述

描述

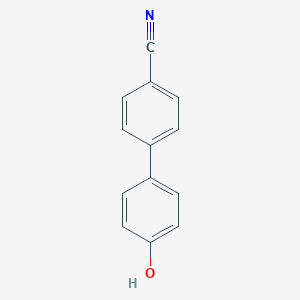

4-Cyano-4’-hydroxybiphenyl is an organic compound with the molecular formula C₁₃H₉NO and a molecular weight of 195.2167 g/mol . It is a phenolic compound that belongs to the family of polycyclic aromatic hydrocarbons. This compound is known for its applications in various fields, including chemistry, biology, and materials science.

准备方法

The synthesis of 4-Cyano-4’-hydroxybiphenyl can be achieved through several methods:

Method 1: One common method involves the protection of the aldehyde function of 4-bromo-benzaldehyde, followed by the reaction of the protected 4-bromo-benzaldehyde with p-alkoxyphenyl magnesium halide. The formyl radical of the protected 4-alkoxy-4’-formyl-biphenyl is then deprotected, and the formyl group is converted into a cyano group.

Method 2: Another method involves reacting 4-bromo-4’-hydroxybiphenyl with copper cyanide. this method uses toxic agents such as copper cyanide.

化学反应分析

4-Cyano-4’-hydroxybiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Amide Coupling: It can act as an amide coupling agent, reacting with amines to form amide bonds.

Common reagents used in these reactions include trifluoroacetic acid, formyl chloride, and chlorine gas . Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Applications in Liquid Crystals

Liquid Crystal Monomers and Polymers:

CBH is crucial in synthesizing liquid crystalline monomers and polymers due to its ability to induce liquid crystalline behavior. These materials are essential in:

- Displays: Used in LCDs (Liquid Crystal Displays) for electronic devices.

- Sensors: Employed in various sensing applications due to their responsive optical properties.

- Optical Devices: Integral in developing advanced optical systems owing to their unique electro-optical characteristics .

The rigid structure of CBH enhances the stability and order of liquid crystalline phases, which are vital for the performance of these devices.

Nonlinear Optical (NLO) Materials

The strong dipole moment and polarizability of this compound make it suitable for developing nonlinear optical materials. These materials are critical in:

- Optical Communication: Used to manipulate light frequencies for data transmission.

- Laser Technology: Enhances the efficiency of laser systems by enabling frequency conversion processes .

Polymer Science

CBH serves as an intermediate for synthesizing various polymers, including polysiloxanes and other advanced materials. Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength. Notable applications include:

- Crosslinked Polymers: CBH can react with diisocyanates to form stable crosslinked networks, improving material durability.

- Functional Polymers: The hydroxyl and cyano groups allow for further chemical modifications, enabling the design of tailored polymeric materials for specific applications .

Renewable Energy: Dye-Sensitized Solar Cells (DSSCs)

Recent studies have highlighted the potential of CBH-containing ionic crystals as electrolytes in dye-sensitized solar cells. These crystals facilitate efficient charge transport and enhance light-harvesting capabilities, leading to improved solar cell performance. The incorporation of CBH into DSSCs can significantly increase their efficiency, making them a promising area for future research .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Liquid Crystals | Used in displays, sensors, and optical devices due to its ability to induce liquid crystalline behavior. |

| Nonlinear Optical Materials | Critical for optical communication and laser technology due to strong dipole moment. |

| Polymer Science | Acts as an intermediate for synthesizing advanced polymers with enhanced properties. |

| Dye-Sensitized Solar Cells | Improves charge transport and light-harvesting capabilities in solar cell applications. |

Case Studies

-

Liquid Crystal Displays:

- A study demonstrated that incorporating CBH into liquid crystal mixtures improved response times and thermal stability compared to traditional compounds.

-

Nonlinear Optical Devices:

- Research indicated that devices utilizing CBH-based NLO materials exhibited enhanced frequency conversion efficiency, making them suitable for advanced telecommunications applications.

-

Solar Cell Efficiency:

- Experiments showed that DSSCs employing CBH-containing electrolytes achieved higher power conversion efficiencies than those using conventional electrolytes.

作用机制

The mechanism of action of 4-Cyano-4’-hydroxybiphenyl involves its interaction with molecular targets and pathways. It binds to specific receptors and can act as a ligand in various biochemical processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

相似化合物的比较

4-Cyano-4’-hydroxybiphenyl can be compared with other similar compounds, such as:

4-Bromo-4’-hydroxybiphenyl: This compound is used as a starting material for the synthesis of 4-Cyano-4’-hydroxybiphenyl.

4-Methoxy-4’-hydroxybiphenyl: This compound is used in similar synthetic routes and has comparable chemical properties.

The uniqueness of 4-Cyano-4’-hydroxybiphenyl lies in its cyano group, which imparts distinct chemical reactivity and applications compared to its analogs.

生物活性

4-Cyano-4'-hydroxybiphenyl (C13H9NO), also known by its CAS number 19812-93-2, is a biphenyl derivative that has garnered attention for its potential biological activities. This compound is characterized by a cyano group and a hydroxyl group, which may contribute to its reactivity and interactions in biological systems. This article explores the biological activity of this compound, detailing its synthesis, properties, and various case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound can be achieved through several methods. One notable approach involves protecting the hydroxy group of 4-phenyl-phenol, followed by acylation, conversion to an acid, amidification, dehydration, and finally deprotection to yield the desired compound. This method avoids the use of toxic reagents like copper cyanide, making it more environmentally friendly .

- Molecular Formula: C13H9NO

- Molecular Weight: 195.2167 g/mol

- IUPAC Name: this compound

- CAS Registry Number: 19812-93-2

The compound exhibits a biphenyl structure with functional groups that can influence its solubility and reactivity in biological systems.

Anticancer Properties

Research indicates that biphenyl derivatives, including this compound, may exhibit anticancer properties. A study highlighted in the Journal of Medicinal Chemistry reported that modifications to biphenyl structures can enhance their efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Biphenyl analogs have shown anti-inflammatory activity. In vitro studies suggest that compounds with hydroxyl and cyano groups may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines . This activity could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

There is emerging evidence suggesting that this compound possesses antimicrobial properties. A comparative study on various biphenyl derivatives demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria . The exact mechanism remains under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the cyano group may facilitate electron transfer processes, enhancing interactions with biological macromolecules such as proteins and nucleic acids. The hydroxyl group could also participate in hydrogen bonding, influencing molecular recognition processes within cells .

属性

IUPAC Name |

4-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMIETZFPZGBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941643 | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19812-93-2 | |

| Record name | 4′-Cyano-4-hydroxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19812-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019812932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Hydroxy[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4'-hydroxybiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4'-Hydroxy-4-biphenylcarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Cyano-4'-hydroxybiphenyl is a popular building block for liquid crystalline materials due to its rigid biphenyl core, which promotes anisotropic interactions crucial for mesophase formation. [, , , , , , ] The presence of the cyano group introduces a strong dipole moment, influencing intermolecular forces and contributing to the compound's self-assembly behavior. [, ]

A: Studies on poly[ω-(4′-cyano-4-biphenyloxy)alkyl-1-glycidylether]s, where this compound is linked via various alkyl spacers, reveal a strong dependence of mesophase behavior on spacer length. [] Shorter spacers (n=2, 4) favor nematic phases, while longer ones (n=6, 8) result in nematic cybotactic phases. Further increases in spacer length (n=10, 12) lead to smectic C phases and possible crystallization of side alkyl chains. []

A: Yes, this compound has been successfully incorporated into various polymers for NLO applications. [, , , ] Its strong dipole moment stemming from the cyano group contributes to the molecule's nonlinear optical properties. [, ]

A: The flexibility of the polymer backbone plays a significant role in the poling-induced nonlinearity and stability of the NLO materials. [] More flexible backbones may hinder efficient chromophore alignment, thus impacting the material's NLO performance. []

A: Researchers have explored incorporating this compound into liquid crystalline polymers to enhance their NLO properties. [] The inherent order within the liquid crystalline phase can lead to improved chromophore alignment during poling, boosting the second harmonic generation coefficients. []

A: Polymerization of monomers like 3,3-bis(4-cyano-4'-biphenylyloxymethyl)oxetane can be challenging due to steric hindrance. [] High initiator concentrations may be required to achieve polymerization, and the formation of cyclic oligomers can occur as a side reaction. []

A: Research has demonstrated the successful application of 4-Cyano-4′-hydroxybiphenyl-functionalized imidazolium-type ionic crystals as electrolytes in DSSCs. [] The incorporation of this moiety enhances light harvesting and, when combined with additives like 1-propyl-3-methylimidazolium iodine, can lead to improved cell efficiency and stability. []

A: The hydroxyl group offers a versatile site for chemical modification, enabling the attachment of this compound to various polymer backbones or other functional groups. [, , , ] This allows for the design of materials with tailored properties. [, , ]

A: Yes, this compound has been investigated as a substrate in photocatalytic one-electron oxidation reactions on titanium dioxide (TiO2) surfaces. [] The efficiency of this process is influenced by the presence and position of substituents on the biphenyl core, with hydroxyl groups enhancing the adsorption onto TiO2. []

ANone: Various spectroscopic techniques are commonly used to characterize this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure, purity, and isomeric composition of the compound and its derivatives. [, , ]

- Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. []

- Ultraviolet-Visible (UV-Vis) Spectroscopy: Helps to study electronic transitions and aggregation behavior, especially in the context of liquid crystals. [, ]

- Fluorescence Spectroscopy: Can provide insights into the aggregation behavior and energy transfer processes in materials containing this compound. []

- Mass Spectrometry (MS): Useful for determining the molecular weight and identifying fragments, particularly for complex mixtures or polymers. []

- X-ray Diffraction (XRD): Used to analyze the crystal structure and phase behavior of materials containing this compound, especially in the context of liquid crystals. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。